Lipophilicity (logP) Comparison: 4'-Trifluoromethyl vs. Non-Fluorinated Biphenyl Core
The introduction of a para-CF3 group significantly increases the lipophilicity (logP) compared to the unsubstituted biphenyl-4-carbaldehyde. ACD/LogP prediction software estimates a logP of 4.26 for 4'-Trifluoromethyl-biphenyl-4-carbaldehyde , while biphenyl-4-carbaldehyde (CAS 3218-36-8) has a predicted logP of 2.88 [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 4.26 (ACD/LogP predicted) |
| Comparator Or Baseline | Biphenyl-4-carbaldehyde: 2.88 (predicted logP) |
| Quantified Difference | Δ logP ≈ 1.38 (approx. 24× higher partition coefficient) |
| Conditions | Computational prediction using ACD/Labs algorithm, pH 7.4 |
Why This Matters
Higher logP enhances membrane permeability, which can improve oral bioavailability for drug candidates derived from this building block.
- [1] PubChem. Biphenyl-4-carbaldehyde. XLogP3: 2.9. View Source
